molecular formula C24H26N2O5 B13405313 N-Fmoc-Freidinger's lactam CAS No. 957507-85-6

N-Fmoc-Freidinger's lactam

Cat. No.: B13405313
CAS No.: 957507-85-6
M. Wt: 422.5 g/mol
InChI Key: PEMHOAIHPQJNIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Fmoc-Freidinger’s lactam can be synthesized through a series of chemical reactions involving the cyclization of amino acids. One common method involves the use of a methionine sulfonium salt to induce cyclization, resulting in the formation of the lactam ring . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of N-Fmoc-Freidinger’s lactam involves large-scale synthesis using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process often includes multiple purification steps, such as chromatography, to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-Freidinger’s lactam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of N-Fmoc-Freidinger’s lactam, which can be used in further chemical synthesis or as intermediates in the production of more complex molecules .

Scientific Research Applications

N-Fmoc-Freidinger’s lactam has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Fmoc-Freidinger’s lactam involves its ability to mimic the structure of natural peptides. By adopting a similar conformation, it can interact with biological targets, such as enzymes and receptors, in a manner similar to natural peptides. This allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-Freidinger’s lactam is unique due to its conformational restriction, which provides enhanced stability and resistance to enzymatic degradation compared to other lactams. This makes it particularly valuable in peptide synthesis and drug development .

Properties

CAS No.

957507-85-6

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid

InChI

InChI=1S/C24H26N2O5/c1-14(2)21(23(28)29)26-12-11-20(22(26)27)25-24(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,30)(H,28,29)

InChI Key

PEMHOAIHPQJNIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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